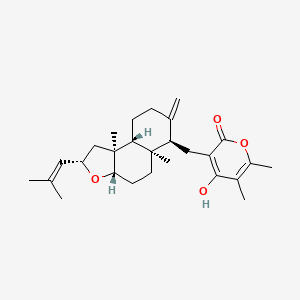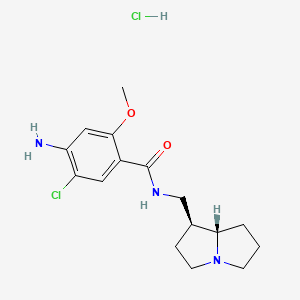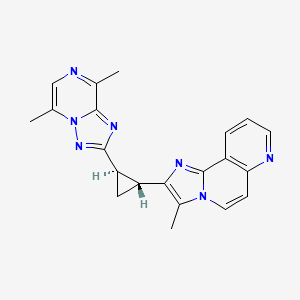
Tubulin-IN-3n
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin-IN-3n is an inhibitor of tubulin polymerization and causes HepG2 cells arrest in G2/M phase.
Applications De Recherche Scientifique
Tubulin in Cancer Chemotherapy
Tubulin is a major target in cancer chemotherapy, constituting the target for over twenty percent of cancer chemotherapeutic agents. The modulation of tubulin isoform content has been hypothesized as a cause of resistance to treatment, particularly in the context of protein isotypes characterization for early cancer detection and treatment monitoring (Calligaris et al., 2010).
Tubulin in Neuroembryology and Neuropathology
Tubulin plays a vital role in neuroembryology and developmental neuropathology. It serves not only as a marker of neuronal maturation but also as a critical cytoskeletal structural element in neuronogenesis. The Class III beta-tubulin, in particular, is useful for application to human brain tissue, both in surgical biopsy and necropsy contexts, contributing significantly to understanding normal and abnormal brain development and neoplastic conditions (Sarnat, 2003).
Tubulin in Microtubule Research
The 50th anniversary of the discovery of tubulin marked a significant milestone in microtubule research. This period saw key findings and technological breakthroughs, with implications for therapeutic applications in various diseases, including cancer (Borisy et al., 2016).
Tubulin in Posttranslational Modifications
Understanding posttranslational modifications in neuron-specific class III beta-tubulin provides insights into its diverse roles in cellular function. These modifications are responsible for the heterogeneity observed in tubulin isoforms, influencing their function and interaction with other cellular components (Alexander et al., 1991).
Tubulin in Gene Transcription Regulation
Research on the beta 3 tubulin gene in Drosophila Kc cells has revealed the presence of enhancer and silencer elements within its first intron, mediating the transcriptional regulation by the steroid hormone 20-hydroxyecdysone. This regulatory mechanism is essential for understanding tubulin gene expression and its role in cellular processes (Tourmente et al., 1993).
Tubulin Isoforms in Functional Capacity
Different beta tubulin isoforms exhibit distinct functional capacities. This is evident in the context of Drosophila melanogaster, where beta 2 and beta 3 tubulins demonstrate varying abilities in supporting microtubule-based functions, thereby highlighting the functional specificity of tubulin isoforms (Hoyle & Raff, 1990).
Tubulin in Proteomic Characterization
Proteomic characterization of cytoskeletal and mitochondrial class III β-tubulin has unveiled its role as a marker of drug resistance in human cancer. The identification of different isoforms and their specific cellular localization provides valuable insights into the mechanisms of drug resistance and potential therapeutic targets (Cicchillitti et al., 2008).
Tubulin in Microtubule Assembly
Studies on microtubule assembly, particularly focusing on the neuron-specific beta III isotype of tubulin, suggest differences in polymerization abilities among various tubulin isotypes. These findings have implications for understanding microtubule dynamics and related cellular processes (Banerjee et al., 1990).
Propriétés
Nom du produit |
Tubulin-IN-3n |
|---|---|
Formule moléculaire |
C19H19N3O6 |
Poids moléculaire |
385.38 |
Nom IUPAC |
(E)-N-(3-Hydroxy-4-methoxyphenyl)-2-oxo-2-(3,4,5-trimethoxyphenyl)acetohydrazonoyl cyanide |
InChI |
InChI=1S/C19H19N3O6/c1-25-15-6-5-12(9-14(15)23)21-22-13(10-20)18(24)11-7-16(26-2)19(28-4)17(8-11)27-3/h5-9,21,23H,1-4H3/b22-13+ |
Clé InChI |
VIULEPBRZCMMEP-LPYMAVHISA-N |
SMILES |
N#C/C(C(C1=CC(OC)=C(OC)C(OC)=C1)=O)=N\NC2=CC=C(OC)C(O)=C2 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Tubulin IN-3n; Tubulin-IN 3n; Tubulin IN 3n; Tubulin-IN-3n |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





